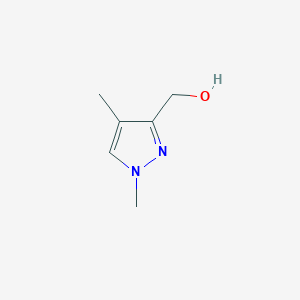
trans-4-Fluorotetrahydrofuran-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-Fluorotetrahydrofuran-3-amine hydrochloride is a chemical compound with the molecular formula C4H9ClFNO and a molecular weight of 141.57 . It is available for bulk custom synthesis and procurement .
Molecular Structure Analysis
The molecular structure of trans-4-Fluorotetrahydrofuran-3-amine hydrochloride consists of 4 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . The specific structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of trans-4-Fluorotetrahydrofuran-3-amine hydrochloride, such as its melting point, boiling point, and density, are not provided in the search results .Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to trans-4-Fluorotetrahydrofuran-3-amine hydrochloride are crucial for understanding their properties and potential applications. For example, Giri et al. (2012) described the synthesis of cis-/trans-3-aminotetrahydrofuran-2-carboxylic acids having a γ-methoxy group, highlighting the importance of these compounds in organic synthesis and the exploration of their solution secondary structures (Giri et al., 2012).
Materials Science Applications
In materials science, fluorinated compounds, including those related to trans-4-Fluorotetrahydrofuran-3-amine hydrochloride, have been studied for their potential applications. Xie et al. (2001) synthesized soluble fluoro-polyimides, demonstrating the utility of fluorine-containing aromatic diamines in creating materials with excellent thermal stability and low moisture absorption (Xie et al., 2001).
Biomedical and Chemical Biology Applications
Fluorinated compounds, like those related to trans-4-Fluorotetrahydrofuran-3-amine hydrochloride, are also prominent in biomedical research and chemical biology. Testa et al. (2018) explored the synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase of 3-fluoro-4-hydroxyprolines, indicating their significance in targeted protein degradation and medicinal chemistry (Testa et al., 2018).
Chemical Synthesis and Catalysis
The role of fluorinated compounds in facilitating novel reactions and pathways in organic synthesis is exemplified by Plaçais et al. (2021), who developed a method for synthesizing 3-amino-5-fluoroalkylfurans via cyclization of easily accessible fluorovinamides (Plaçais et al., 2021). Similarly, Verhoork et al. (2018) discussed the potential of fluorinated prolines as conformational tools and reporters for peptide and protein chemistry, underlining their utility in probing conformational changes and interactions within biological systems (Verhoork et al., 2018).
Environmental and Engineering Applications
Kioussis et al. (2000) developed poly(allyl amine hydrochloride) polymer hydrogels for removing nitrate, nitrite, and orthophosphate from aquaculture wastewater, demonstrating the environmental applications of amine-based polymers in water treatment (Kioussis et al., 2000).
Propriétés
IUPAC Name |
(3S,4R)-4-fluorooxolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO.ClH/c5-3-1-7-2-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRLKYGLYRTMMM-MMALYQPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Fluorotetrahydrofuran-3-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2583593.png)

![2-((4-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2583597.png)



![7,9-dimethyl-3-phenyl-1-(2-(pyrrolidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2583603.png)

![3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2583608.png)

![[4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2583612.png)
![ethyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate](/img/structure/B2583613.png)
![2-{1-[4-Ttrifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2583614.png)
![N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)